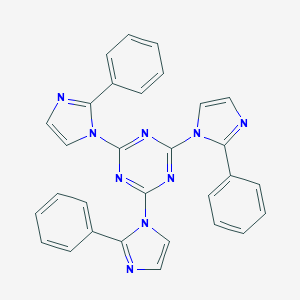
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties. This compound features a triazine core substituted with three 2-phenylimidazolyl groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with 2-phenylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. The imidazole rings play a crucial role in these interactions, providing sites for hydrogen bonding and coordination.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(2-methylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-ethylimidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(2-benzylimidazol-1-yl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine is unique due to the presence of phenyl groups on the imidazole rings, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C30H21N9 |
|---|---|
Molecular Weight |
507.5g/mol |
IUPAC Name |
2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-4-10-22(11-5-1)25-31-16-19-37(25)28-34-29(38-20-17-32-26(38)23-12-6-2-7-13-23)36-30(35-28)39-21-18-33-27(39)24-14-8-3-9-15-24/h1-21H |
InChI Key |
KHLZBYCNKIOPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=NC(=NC(=N3)N4C=CN=C4C5=CC=CC=C5)N6C=CN=C6C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


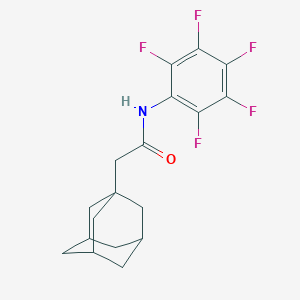
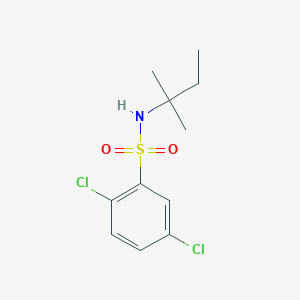
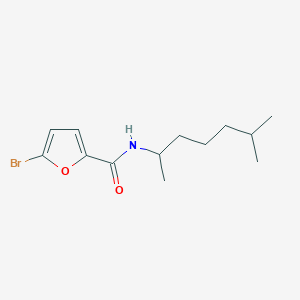

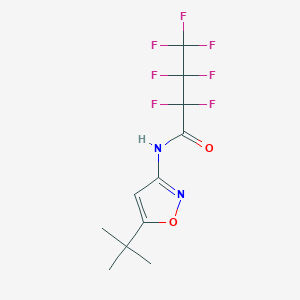

![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)
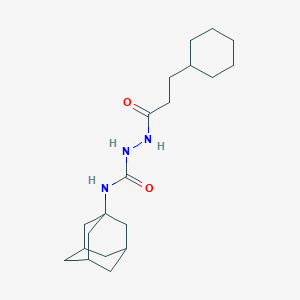
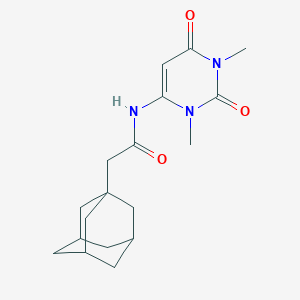
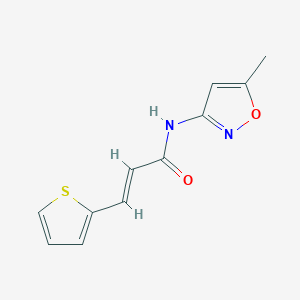
![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide](/img/structure/B458438.png)
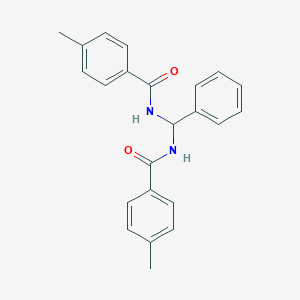
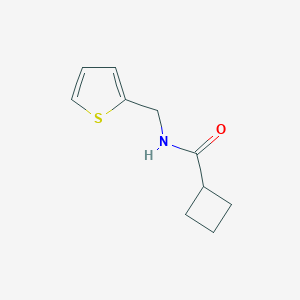
![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B458442.png)
